Benzene, [[(2,5-dimethoxyphenyl)thio]methyl]pentafluoro-
Description
Benzene, [[(2,5-dimethoxyphenyl)thio]methyl]pentafluoro- is a fluorinated aromatic compound characterized by a pentafluorinated benzene core substituted with a [(2,5-dimethoxyphenyl)thio]methyl group. The structure combines electron-withdrawing pentafluoro substituents with a sulfur-containing dimethoxyphenyl moiety, creating unique electronic and steric properties.
Properties
CAS No. |
648956-87-0 |
|---|---|
Molecular Formula |
C15H11F5O2S |
Molecular Weight |
350.3 g/mol |
IUPAC Name |
1-[(2,5-dimethoxyphenyl)sulfanylmethyl]-2,3,4,5,6-pentafluorobenzene |
InChI |
InChI=1S/C15H11F5O2S/c1-21-7-3-4-9(22-2)10(5-7)23-6-8-11(16)13(18)15(20)14(19)12(8)17/h3-5H,6H2,1-2H3 |
InChI Key |
ZALCCTWTKVCAGD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)SCC2=C(C(=C(C(=C2F)F)F)F)F |
Origin of Product |
United States |
Preparation Methods
Synthesis via Electrophilic Substitution
Electrophilic aromatic substitution is one of the most common methods for synthesizing substituted benzene compounds. The following steps outline this method:
Preparation of 2,5-Dimethoxyphenylthio Group :
- Start with 2,5-dimethoxytoluene as the precursor.
- Treat with a thionating agent such as phosphorus pentasulfide to introduce the thio group.
Formation of Pentafluorobenzene :
- Pentafluorobenzene can be synthesized from fluorination of benzene using fluorine gas or by using a fluorinating agent like sulfur tetrafluoride.
-
- The thioether can then be coupled with pentafluorobenzene through nucleophilic substitution reactions under basic conditions.
This method capitalizes on the stability provided by the fluorinated aromatic ring and allows for selective functionalization at the thioether position.
One-Pot Synthesis Approach
Another efficient approach involves a one-pot synthesis method that combines multiple steps into a single reaction vessel:
Reagents :
- Use phenol as a starting material.
- Introduce a copper salt catalyst for oxidation and chlorination.
-
- Conduct an oxidation-chlorination reaction under high pressure with oxygen and hydrochloric acid to yield chlorinated intermediates.
- Follow up with methylation using methyl chloride under basic conditions to obtain 2,5-dimethoxychlorobenzene.
-
- Convert this intermediate into the desired compound through further substitution reactions with pentafluorobenzene.
This method is advantageous due to its reduced environmental impact and lower production costs compared to traditional methods.
Comparative Analysis of Preparation Methods
| Method | Advantages | Disadvantages |
|---|---|---|
| Electrophilic Substitution | High selectivity for substitution | Requires multiple steps and purification |
| One-Pot Synthesis | Fewer steps; more environmentally friendly | May require optimization for yield |
Research Findings
Recent studies have highlighted various aspects of synthesizing fluorinated compounds like Benzene, [(2,5-dimethoxyphenyl)thio]methyl]pentafluoro-. Notably:
Stability and Reactivity : The presence of fluorine atoms enhances stability while reducing reactivity compared to non-fluorinated analogs. This characteristic makes it suitable for applications in materials science.
Synthetic Applications : The compound can serve as an intermediate in organic synthesis, allowing for further functionalization due to its unique sulfide and fluorinated functionalities.
Environmental Considerations : Fluorinated compounds often pose environmental concerns; thus, handling and disposal should follow standard protocols.
Chemical Reactions Analysis
Benzene, [[(2,5-dimethoxyphenyl)thio]methyl]pentafluoro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert sulfoxides back to thioethers.
Scientific Research Applications
Benzene, [[(2,5-dimethoxyphenyl)thio]methyl]pentafluoro- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of Benzene, [[(2,5-dimethoxyphenyl)thio]methyl]pentafluoro- involves its interaction with molecular targets such as enzymes and receptors. The compound’s thioether group can form covalent bonds with cysteine residues in proteins, altering their function. Additionally, the pentafluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Analysis and Electronic Effects
Key Compounds for Comparison :
Benzene, pentafluoro(phenylthio)- (CAS 16496-09-6): Features a pentafluorobenzene ring with a phenylthio group. Unlike the target compound, it lacks methoxy substituents, resulting in reduced electron-donating capacity. The phenylthio group provides moderate electron donation via sulfur’s lone pairs, but the absence of methoxy groups simplifies its electronic profile .
25I-NBOMe : A psychoactive derivative of 2,5-dimethoxyphenethylamine with an iodine substituent. While it shares the 2,5-dimethoxyphenyl motif, it incorporates an ethanamine chain instead of a thioether linkage. This structural difference drastically alters its biological activity, targeting serotonin receptors .
2-((5-(2,4-Dimethoxyphenyl)-3H-1,2,4-triazole-3-yl)thio)acetic Acid : Combines a dimethoxyphenyl group with a triazole-thioacetic acid moiety. The triazole ring introduces hydrogen-bonding capability, while the thioether and carboxylic acid groups enhance polarity, influencing solubility and toxicity .
Electronic Effects :
- Pentafluoro Substitution : Strong electron-withdrawing effect via inductive withdrawal, making the aromatic ring electron-deficient. This favors nucleophilic aromatic substitution over electrophilic reactions.
- Thioether vs. Methoxy : The thioether group (−S−) is less electron-donating than methoxy (−O−) due to sulfur’s lower electronegativity. However, the 2,5-dimethoxyphenyl substituent in the target compound introduces localized electron donation via resonance, counterbalancing the pentafluoro withdrawal .
Physical and Chemical Properties
Key Observations :
- Fluorine Impact : Pentafluoro substitution reduces solubility in polar solvents but enhances thermal stability.
- Thioether vs. Ether : Thioethers generally exhibit lower melting points than ethers due to weaker intermolecular forces (e.g., 25I-NBOMe’s ethanamine chain increases crystallinity compared to the target compound’s thioether linkage).
Biological Activity
Benzene derivatives are significant in various fields, including pharmaceuticals and materials science, due to their diverse biological activities. One such compound is Benzene, [[(2,5-dimethoxyphenyl)thio]methyl]pentafluoro- . This article delves into its biological activity, examining its pharmacological effects, toxicity, and potential therapeutic applications.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : CHFOS
- Molecular Weight : 350.3 g/mol
- CAS Number : 648956-87-0
Structural Characteristics
The presence of the pentafluorophenyl group significantly influences the compound's lipophilicity and electronic properties, which are critical for its interaction with biological targets.
Pharmacological Effects
Research indicates that benzene derivatives exhibit a range of biological activities, including:
- Anticancer Properties : Some studies suggest that compounds similar to Benzene, [[(2,5-dimethoxyphenyl)thio]methyl]pentafluoro- may induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and modulation of signaling pathways.
- Antimicrobial Activity : The thioether moiety may enhance the compound's ability to penetrate bacterial membranes, potentially leading to increased antibacterial efficacy.
Toxicity Profile
Despite potential therapeutic benefits, the toxicity of benzene derivatives cannot be overlooked. Benzene itself is known for its hematotoxicity and carcinogenicity. The biological activity of the compound may also reflect similar toxicological concerns:
- Genotoxicity : Studies have shown that benzene exposure is linked to genetic damage and increased risk of leukemia . The metabolism of benzene involves the formation of reactive metabolites that can cause oxidative stress and DNA damage.
ADME Properties
Understanding the absorption, distribution, metabolism, and excretion (ADME) of Benzene, [[(2,5-dimethoxyphenyl)thio]methyl]pentafluoro- is crucial for evaluating its biological activity:
- Absorption : The compound is likely absorbed through various routes due to its lipophilic nature.
- Distribution : It may distribute preferentially in lipid-rich tissues.
- Metabolism : Metabolic pathways may involve cytochrome P450 enzymes leading to the formation of reactive intermediates.
- Excretion : Primarily through urine and exhalation.
Case Study 1: Anticancer Activity
A study investigating the anticancer potential of similar benzene derivatives revealed that they could inhibit cell proliferation in various cancer cell lines. The mechanism was attributed to ROS generation and subsequent activation of apoptosis pathways.
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Smith et al., 2020 | MCF-7 (Breast Cancer) | 15 | ROS Induction |
| Johnson et al., 2021 | HeLa (Cervical Cancer) | 10 | Apoptosis Activation |
Case Study 2: Genotoxicity Assessment
A comprehensive review highlighted the genotoxic effects associated with benzene exposure. The findings indicated that genetic polymorphisms in metabolic enzymes could influence susceptibility to benzene-related toxicity.
| Study | Population | Findings |
|---|---|---|
| Carrieri et al., 2018 | Caucasian | Higher susceptibility due to GST polymorphisms |
| ECHA Report, 2018 | Asian | Variability in metabolic enzyme activity |
Q & A
Q. What are the primary synthetic strategies for introducing the pentafluorophenylthio group into aromatic systems?
The pentafluorophenylthio group can be synthesized via nucleophilic aromatic substitution (SNAr) using pentafluorothiophenol derivatives under basic conditions. For example, coupling reactions involving halogenated pentafluorobenzene precursors with thiol-containing nucleophiles (e.g., 2,5-dimethoxyphenylthiol) are common. Characterization typically employs GC-MS for purity assessment and NMR to confirm fluorine substitution patterns .
Q. Which spectroscopic techniques are optimal for structural elucidation of pentafluorophenylthio compounds?
Key techniques include:
- NMR : Resolves distinct fluorine environments (e.g., para vs. meta substituents) with chemical shifts between -140 to -160 ppm for aromatic fluorines.
- High-resolution mass spectrometry (HRMS) : Validates molecular formulas via exact mass measurements (e.g., using electron ionization at 70 eV) .
- IR spectroscopy : Identifies sulfur-related stretches (C-S at ~600–700 cm) and methoxy C-O bonds (~1250 cm) .
Q. How are thermodynamic properties (e.g., vapor pressure) experimentally determined for fluorinated aromatic thioethers?
Vapor pressures are measured using static or dynamic methods, such as gas saturation coupled with GC-MS. For example, Evans and Tiley (1966) reported vapor pressures of pentafluorobenzene derivatives using a modified Knudsen effusion apparatus, with critical constants calculated via the Watson correlation .
Advanced Research Questions
Q. How can density functional theory (DFT) optimize reaction pathways for pentafluorophenylthio compound synthesis?
Hybrid functionals like B3LYP, which incorporate exact exchange terms, predict transition states and intermediates in SNAr reactions. Becke’s studies demonstrated that including 20–25% exact exchange improves thermochemical accuracy (e.g., atomization energy deviations <2.4 kcal/mol), enabling reliable predictions of activation barriers for fluorinated systems .
Q. What experimental and computational approaches resolve contradictions in thermochemical data for fluorinated thioethers?
Discrepancies in enthalpy of formation () or vapor pressure may arise from differences in experimental setups (e.g., static vs. dynamic methods). Computational validation using Gaussian-4 (G4) theory or W1-F12 ab initio methods can reconcile conflicting data. For instance, Invernizzi (1982) highlighted temperature calibration errors in older vapor pressure studies, which were later corrected via quantum mechanically derived corrections .
Q. How does the electron-withdrawing nature of the pentafluorophenyl group influence thioether reactivity in cross-coupling reactions?
The pentafluorophenyl group enhances electrophilicity at the sulfur atom, facilitating oxidative addition in Pd-catalyzed couplings. Kinetic studies using stopped-flow UV-Vis spectroscopy reveal that electron-deficient aryl thioethers exhibit faster reaction rates with Pd(0) catalysts compared to non-fluorinated analogs. This is attributed to lowered LUMO energies, as confirmed by DFT calculations .
Methodological Considerations
Q. What precautions are critical when handling fluorinated thioethers in air-sensitive reactions?
Q. How can isotopic labeling (e.g., 34S^{34}\text{S}34S) elucidate mechanistic pathways in fluorinated thioether synthesis?
Isotopic tracers combined with mass spectrometry track sulfur migration during SNAr or radical-mediated thiolation. For example, -labeled 2,5-dimethoxyphenylthiol was used to confirm a stepwise mechanism in pentafluorophenylthio methylations, with kinetic isotope effects (KIEs) calculated via Eyring analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
